An In-Depth Technical Guide to tert-Butyl 4-formylisoindoline-2-carboxylate
An In-Depth Technical Guide to tert-Butyl 4-formylisoindoline-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-formylisoindoline-2-carboxylate (CAS No. 1049677-40-8), a heterocyclic building block of significant interest in medicinal chemistry.[1] This document delves into the compound's chemical properties, provides a detailed, field-proven synthesis protocol, and explores its critical role as a precursor in the development of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile molecule in their drug discovery programs.
Introduction and Strategic Importance
tert-Butyl 4-formylisoindoline-2-carboxylate, also known by its synonym 2-Boc-isoindoline-4-carbaldehyde, belongs to a class of N-Boc protected heterocyclic aldehydes.[1] The isoindoline scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The strategic placement of a reactive aldehyde group at the 4-position, combined with the stable Boc protecting group on the nitrogen, makes this compound an exceptionally versatile intermediate for constructing complex molecular architectures.
The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse side chains and pharmacophores. The tert-butoxycarbonyl (Boc) group provides robust protection of the isoindoline nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for subsequent functionalization at the nitrogen atom. This combination of a reactive aldehyde and a stable protecting group is central to its utility in multi-step synthetic campaigns aimed at producing novel therapeutic agents, particularly inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP).[1][2]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is fundamental to its safe and effective handling in a laboratory setting.
Chemical Properties
The key physicochemical properties of tert-butyl 4-formylisoindoline-2-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1049677-40-8 | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| Boiling Point | 378.3±42.0 °C (Predicted) | |
| Density | 1.186±0.06 g/cm³ (Predicted) | |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) |
Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate laboratory precautions.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures : It is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of tert-butyl 4-formylisoindoline-2-carboxylate involves the oxidation of its corresponding primary alcohol precursor, tert-butyl 4-(hydroxymethyl)isoindoline-2-carboxylate. This transformation is a cornerstone of organic synthesis, and several reagents can be employed.
Below is a representative workflow and a detailed protocol based on the use of Pyridinium chlorochromate (PCC), a well-established reagent for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[3]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target aldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the PCC oxidation of similar N-Boc protected alcohols.[3]
Materials:
-
tert-Butyl 4-(hydroxymethyl)isoindoline-2-carboxylate (1.0 eq.)
-
Pyridinium chlorochromate (PCC) (1.5 - 2.0 eq.)
-
Silica gel (of equal weight to PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel for filtration pad
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend PCC and an equal weight of silica gel in anhydrous DCM. The addition of silica gel helps to prevent the formation of a tarry, difficult-to-handle reaction mixture and simplifies purification.
-
Addition of Alcohol : Dissolve tert-butyl 4-(hydroxymethyl)isoindoline-2-carboxylate in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexane. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction completion. This usually takes 2-4 hours.
-
Workup : Upon completion, dilute the reaction mixture with DCM. Pass the entire mixture through a short plug of Celite® or silica gel to filter out the chromium salts and excess reagent. Wash the plug thoroughly with additional DCM to ensure all product is recovered.
-
Purification : Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Isolation and Characterization : Combine the product-containing fractions, remove the solvent in vacuo to yield tert-butyl 4-formylisoindoline-2-carboxylate as a solid or oil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality and Trustworthiness:
-
Why PCC? PCC is a milder oxidizing agent compared to others like Jones reagent (chromic acid), which minimizes the risk of over-oxidizing the newly formed aldehyde to a carboxylic acid. This selectivity is crucial for obtaining the desired product in high yield.
-
Why Anhydrous Conditions? The reaction is performed under anhydrous conditions because the presence of water can lead to the formation of hydrate side products and can interfere with the efficacy of the PCC reagent.
-
Self-Validation : The protocol's trustworthiness is established by continuous in-process monitoring via TLC. A clean conversion from the starting material's Rf to the product's Rf, with minimal side-product formation, validates the reaction's success before the commitment to large-scale workup and purification.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following tables outline the expected spectroscopic signatures.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears far downfield. |
| ~7.8 - 7.4 | Multiplet (m) | 3H | Aromatic (Ar-H) | Protons on the benzene ring, with shifts influenced by the electron-withdrawing aldehyde group. |
| ~4.8 | Singlet (s) | 4H | Methylene (-CH₂-) | The two methylene groups of the isoindoline ring (C1 and C3). They may appear as two distinct signals depending on the conformational dynamics. |
| ~1.5 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) | The nine equivalent protons of the Boc protecting group give a strong singlet signal. |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~192 | Aldehyde Carbonyl (CHO) | Characteristic chemical shift for an aldehyde carbon. |
| ~155 | Carbamate Carbonyl (N-COO-tBu) | The carbonyl carbon of the Boc group. |
| ~140-125 | Aromatic Carbons | Six signals corresponding to the carbons of the benzene ring. |
| ~81 | Quaternary Carbon (-C (CH₃)₃) | The quaternary carbon of the tert-butyl group. |
| ~52 | Methylene Carbons (-C H₂-) | Carbons of the isoindoline methylene groups. |
| ~28 | Methyl Carbons (-C(C H₃)₃) | The methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2975 | C-H Stretch | Aliphatic (Boc and -CH₂-) |
| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublets) |
| ~1700-1720 | C=O Stretch | Aldehyde |
| ~1680-1700 | C=O Stretch | Carbamate (Boc group) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
Applications in Drug Discovery: A PARP Inhibitor Precursor
The primary value of tert-butyl 4-formylisoindoline-2-carboxylate lies in its application as a versatile intermediate for the synthesis of high-value pharmaceutical targets. The isoindolinone scaffold, which can be readily accessed from this aldehyde, is a key pharmacophore in a class of anticancer agents known as PARP inhibitors.[1][2]
The Role of PARP in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality." With both major DNA repair pathways compromised, the cell cannot repair its DNA damage and undergoes apoptosis.
Synthetic Utility Towards PARP Inhibitors
The aldehyde group of tert-butyl 4-formylisoindoline-2-carboxylate is the key entry point for building the complex structures required for PARP inhibition. A common synthetic strategy involves a reductive amination reaction, where the aldehyde is reacted with a primary or secondary amine to form an imine, which is then reduced in situ to a new amine. This allows for the coupling of the isoindoline core to other fragments of the final drug molecule.
Caption: Synthetic pathway from the aldehyde to a PARP inhibitor scaffold.
This pathway demonstrates how the aldehyde's reactivity is leveraged to build complexity, while the Boc group allows for planned, sequential modifications, ultimately leading to the assembly of a potent and selective drug molecule. The isoindolinone core itself often mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic site of the PARP enzyme.[1]
Conclusion
tert-Butyl 4-formylisoindoline-2-carboxylate is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and direct lineage to therapeutically relevant scaffolds like those found in PARP inhibitors make it an invaluable asset in the drug discovery pipeline. This guide has provided the foundational knowledge—from synthesis to application—required for researchers to confidently and effectively incorporate this potent building block into their synthetic strategies, accelerating the journey toward novel therapeutics.
References
-
Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-hydroxyisoindoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]
-
PubChem. (n.d.). tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image]. Retrieved from: [Link]
-
Zhou, X., & Liang, S. H. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available at: [Link]
-
Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1859-1875. Available at: [Link]
-
Stanford University. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Chemical Science, 9(23), 5219-5224. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved from: [Link]
